Valsartan was developed by the pharmaceutical company Novartis and was first approved for clinical use in 1996. It belongs to a class of medications known as sartans, which are specifically designed to inhibit the action of angiotensin II, a hormone that causes blood vessels to constrict. By blocking this hormone, valsartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart.
The synthesis of valsartan involves several key steps and methodologies, primarily utilizing coupling reactions such as Suzuki-Miyaura and Negishi reactions.
Valsartan has a complex molecular structure characterized by its biphenyl core and a tetrazole ring.
Valsartan undergoes several significant chemical reactions during its synthesis and metabolic processes.
Valsartan's mechanism of action centers around its ability to block the angiotensin II type 1 receptor.
Valsartan exhibits several notable physical and chemical properties that influence its formulation and therapeutic use.
Valsartan is primarily used in clinical settings for managing hypertension and heart failure but has additional applications worth noting.
Recent studies have explored valsartan's potential in various therapeutic areas:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4